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Compound of Interest

Compound Name: Azalamellarin N

Cat. No.: B12383977

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive overview of the in vitro studies
investigating the efficacy of Azalamellarin N, a synthetic lactam analogue of the marine
alkaloid lamellarin N. It details the compound's cytotoxic and inhibitory activities, outlines the
experimental protocols used for its evaluation, and illustrates its known mechanisms of action
through signaling pathway diagrams.

Quantitative Efficacy Data

Azalamellarin N and its derivatives have demonstrated significant biological activity across
various in vitro models. The following tables summarize the key quantitative data from
cytotoxicity and enzyme inhibition assays.

Table 1: Cytotoxicity of Azalamellarin Analogues against Human Cancer Cell Lines
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Compound Cell Line Cancer Type IC50 (pM)
) ) ) Submicromolar
Azalamellarin D HuCCA-1 Cholangiocarcinoma
Range[1][2]
i ] Submicromolar
Azalamellarin D A549 Lung Carcinoma
Range[1][2]
) Hepatocellular Submicromolar
Azalamellarin D HepG2 )
Carcinoma Range[1][2]
] Acute Lymphoblastic Submicromolar
Azalamellarin D MOLT-3 i
Leukemia Range[1][2]
Various HUCCA-1, A-549, ] )
) Various Micromolar Range[3]
Azalamellarins HepG2, MOLT-3

Note: IC50 is the drug concentration that causes 50% inhibition of cell growth after 72 hours of
continuous exposure.[1]

Table 2: In Vitro Kinase Inhibitory Activity of Azalamellarin N and its Analogues

Compound Target Kinase IC50 (nM) Selectivity Note
A-ring modified .

) EGFR T790M/L858R More selective for
Azalamellarin 1.7[4][5]

(mutant) mutant EGFR[4][5]

analoguet
A-ring modified
Azalamellarin EGFR (Wild Type) 4.6[4][5] -
analoguet

] o More potent than
Azalamellarin N GSK-3p3 Potent inhibitor?

Lamellarin N[5]

1Analogue bearing two 3-(dimethylamino)propoxy groups at C20 and C21 positions.[4][5]
2Specific IC50 value not provided in the search results, but described as a more potent inhibitor
than its parent lamellarin compound and functions as an ATP-non-competitive inhibitor.[5]
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Key Mechanisms of Action and Signaling Pathways

In vitro studies have elucidated two primary mechanisms through which Azalamellarin N
exerts its effects: inhibition of drug-resistant protein kinases and modulation of inflammatory
cell death pathways.

Inhibition of Mutant Epidermal Growth Factor Receptor
(EGFR)

Azalamellarin N and its analogues have been identified as potent, non-covalent inhibitors of
the drug-resistant EGFR T790M/L858R mutant, a key target in non-small cell lung cancer.[4][5]
The inhibitory activity is attributed to a critical hydrogen bonding interaction between the lactam
NH group in the B-ring of the molecule and the carbonyl group of a methionine residue
(Met793) in the kinase domain.[4][5] This interaction explains the higher inhibitory activity of
azalamellarins compared to their corresponding lamellarin (lactone) counterparts.[5]
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Caption: Azalamellarin N non-covalently inhibits mutant EGFR via hydrogen bonding.

Inhibition of Pyroptosis via the NLRP3 Inflammasome
Pathway

Azalamellarin N has been identified as a specific inhibitor of pyroptosis, an inflammatory form
of regulated cell death.[1][6] It strongly inhibits pyroptosis induced by NLRP3 inflammasome
agonists like extracellular ATP and nigericin.[6] The mechanism involves inhibiting the
activation of caspase-1 and the apoptosis-associated speck-like protein (ASC), which are
critical components of the NLRP3 inflammasome complex.[3][6] Evidence suggests that
Azalamellarin N acts on molecule(s) upstream of the NLRP3 inflammasome activation, rather
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than directly targeting its core components.[6] The lactam ring is essential for this inhibitory
effect.[3]
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Caption: Azalamellarin N inhibits pyroptosis by targeting upstream signaling of NLRP3.

Detailed Experimental Protocols

The in vitro efficacy of Azalamellarin N has been determined using a variety of standard cell-
based and biochemical assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a
colorimetric method used to measure cellular metabolic activity as an indicator of cell viability,
proliferation, and cytotoxicity.[7][8]

Protocol:

o Cell Seeding: Plate cells (e.g., HUCCA-1, A549) in 96-well plates and incubate for 18-24
hours at 37°C and 5% CO2 to allow for cell adherence.[8]

o Compound Treatment: Treat the cells with varying concentrations of Azalamellarin N (or its
analogues) and control compounds. Incubate for a specified period (e.g., 48 or 72 hours).[7]

e MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4
hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple
formazan crystals.[8]

e Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as
dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

o Data Acquisition: Measure the optical density (absorbance) of the solution at a specific
wavelength (e.g., 570 nm) using a microplate reader.[8] The absorbance is directly
proportional to the number of viable cells.
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Caption: Standard workflow for determining cytotoxicity using the MTT assay.

In Vitro Tyrosine Kinase Inhibition Assay

This type of assay is used to determine the direct inhibitory effect of a compound on the
catalytic activity of a specific kinase, such as EGFR.

General Protocol:

e Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR
T790M/L858R), a specific peptide substrate, and ATP in a reaction buffer.

« Inhibitor Addition: Add varying concentrations of Azalamellarin N or control inhibitors to the
reaction wells.

o Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the
kinase to phosphorylate the substrate.

» Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can
be done using various methods, such as luminescence-based assays (measuring remaining
ATP) or antibody-based detection (e.g., ELISA).

o Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the
IC50 value. To determine the mechanism of inhibition (e.g., ATP-competitive vs. non-
competitive), the assay can be repeated with varying concentrations of ATP.[5]

Summary and Future Directions
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In vitro studies have established Azalamellarin N as a promising therapeutic candidate with
potent and specific biological activities. Its efficacy as a non-covalent inhibitor of drug-resistant
EGFR mutants and as a novel inhibitor of the NLRP3 inflammasome pathway highlights its
potential in oncology and inflammatory diseases. The lactam ring is a critical structural feature
for its activity.[3]

Future research should focus on expanding the panel of kinases and cell lines tested to better
understand its selectivity profile. In vivo studies are necessary to validate these in vitro findings
and to assess the pharmacokinetic and safety profiles of Azalamellarin N and its optimized
analogues. Further investigation into the precise upstream target in the pyroptosis pathway
could reveal new regulatory mechanisms of inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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